molecular formula C34H28O10 B160603 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose CAS No. 64768-20-3

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose

Cat. No. B160603
CAS RN: 64768-20-3
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-UCDCFHRCSA-N
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Description

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a useful chiral building block used in the synthetic preparation of saponins and glycosides . It is an important D-glucopyranose derivative, which is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .


Synthesis Analysis

The synthesis of this compound involves adding 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and then adding 18.7g of N-bromosuccinyl in batches with stirring Imine (NBS). After the addition, the reaction is carried out at 25°C for 0.5h .


Molecular Structure Analysis

The crystal structures of 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl- (1→4)-1,2,6-tri-O-benzoyl-β-D-glucopyranose ethyl acetate hemisolvate, C 61 H 50 O 18 ·0.5C 4 H 8 O 2, and 1,2,4,6-tetra-O-benzoyl-β-D-glucopyranose acetone monosolvate, C 34 H 28 O 10 ·C 3 H 6 O, were determined and compared to those of methyl β-D-galactopyranosyl- (1→4)-β-D-glucopyranoside (methyl β-lactoside) and methyl β-D-glucopyranoside hemihydrate, C 7 H 14 O 6 ·0.5H 2 O, to evaluate the effects of O-benzoylation on bond lengths, bond angles and torsion angles .


Chemical Reactions Analysis

The conformation of the O-benzoyl side-chains is highly conserved, with the carbonyl O atom either eclipsing the H atom attached to a 2°-alcoholic C atom or bisecting the H-C-H bond angle of an 1°-alcoholic C atom. Of the three bonds that determine the side-chain geometry, the C-O bond involving the alcoholic C atom exhibits greater rotational variability than the remaining C-O and C-C bonds involving the carbonyl C atom .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 596.6 g/mol . The compound has a XLogP3-AA value of 5.8, indicating its lipophilicity . It has one hydrogen bond donor .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 2,3,4,6-tetra-O-benzoyl-beta-D-glucopyranose and its derivatives has been a topic of significant interest in research. Studies have shown that O-benzoylation has minimal impact on bond lengths and angles within the glucopyranose molecule. The O-benzoyl side-chains show a high degree of conformational consistency, indicating the stability and predictability of this compound's structure in various chemical environments (Turney et al., 2019).

Chemical Synthesis

This compound plays a critical role in the synthesis of complex carbohydrates and related compounds. It has been utilized in the synthesis of various derivatives, including S- or Se-dimethylstibino derivatives of glucopyranose and other complex molecules. These syntheses contribute to our understanding of carbohydrate chemistry and its applications in broader scientific research (Baimbridge et al., 1975; Jacquinet & Sinaÿ, 1985).

Carbohydrate Chemistry

In the field of carbohydrate chemistry, this compound is used as a key intermediate for synthesizing various carbohydrate derivatives. This includes the synthesis of glucosidation products and modifications of glucopyranose molecules to create new carbohydrate structures (Koto et al., 1975; Hasegawa et al., 1991).

Novel Compound Synthesis

Researchers have employed this compound in the development of novel compounds, exploring its utility in creating derivatives with potential applications in various scientific and industrial fields. This includes the development of new glucosidation methods and the synthesis of unique carbohydrate derivatives (Endo & Araki, 1997; Koto et al., 1979).

Future Directions

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is a compound useful in organic synthesis. It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives; it can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . This suggests that it may have potential applications in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

Target of Action

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose, also known as b-D-Glucopyranose, 2,3,4,6-tetrabenzoate, is a D-glucopyranose derivative . It is primarily used in glucosylation reactions , which involve the addition of glucose to other compounds. The primary targets of this compound are therefore molecules that can be glucosylated.

Mode of Action

The compound interacts with its targets through glucosylation, a type of glycosylation reaction where a glucose moiety is added . This process can alter the properties of the target molecule, including its solubility, stability, and biological activity.

Biochemical Pathways

The glucosylation reactions involving this compound can affect various biochemical pathways. The specific pathways and their downstream effects depend on the nature of the target molecules. For instance, glucosylation can modify proteins and lipids, affecting their function and interaction with other molecules .

Pharmacokinetics

The compound’s solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecules and the context of the glucosylation reaction. In general, glucosylation can significantly alter the biological activity of target molecules, potentially influencing various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the reaction environment can affect the efficiency of glucosylation reactions . Additionally, the presence of other molecules can influence the compound’s stability and reactivity.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDYAJBVISGNLC-UCDCFHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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